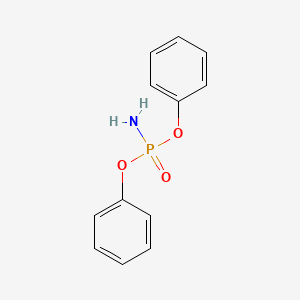

Diphenyl phosphoramidate

Description

Properties

IUPAC Name |

[amino(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMUDOFWQWBHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073284 | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-56-7 | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidophosphoric acid, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl phosphoramidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl phosphoramidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5Z7Q6RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Diphenyl Phosphoramidate for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key member of the phosphoramidate class of organophosphorus compounds, represents a versatile and pivotal molecule in modern synthetic and medicinal chemistry. Characterized by a central phosphorus atom bonded to two phenoxy groups and an amino group, its unique electronic and steric properties make it a valuable synthon and a fundamental scaffold in the design of bioactive agents. This technical guide provides a comprehensive exploration of this compound, from its core chemical properties and synthesis to its critical applications as a synthetic reagent and a cornerstone of the ProTide (Pro-drug) approach in drug development. We will delve into detailed experimental protocols, mechanistic insights, and safety considerations, offering field-proven perspectives for researchers and developers aiming to leverage this compound's full potential.

Introduction: Defining the Core Moiety

Phosphoramidates are a class of organophosphorus compounds featuring a covalent bond between a pentavalent phosphorus atom and a nitrogen atom[1][2]. This compound, specifically, is the diphenyl ester of phosphoramidic acid. Its structure is foundational, serving as the parent compound for a vast array of N-substituted derivatives that have found applications ranging from catalysis to agriculture and, most significantly, pharmaceuticals[1][3][4].

It is crucial to distinguish this compound from a similarly named but functionally distinct reagent: Diphenyl phosphorazidate (DPPA) . While DPPA is a powerful reagent used for peptide couplings and Curtius reactions, it contains a P-N₃ (azide) bond[5][6][7]. In contrast, this compound features a stable P-NH₂ bond, which is the subject of this guide. This P-N linkage is central to its utility, particularly in the ProTide (prodrug) strategy, where it masks the charge of a phosphate group, enhancing cell membrane permeability of nucleoside analogue drugs[1][8].

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 2015-56-7 | [9][10][11] |

| Molecular Formula | C₁₂H₁₂NO₃P | [9][10][12] |

| Molecular Weight | 249.20 g/mol | [9][12] |

| IUPAC Name | {[amino(phenoxy)phosphoryl]oxy}benzene | [10][13] |

| Appearance | White to off-white crystalline solid/powder | [10][11] |

| Melting Point | 147-154 °C | [10][11] |

| Solubility | Insoluble in water | [11] |

| Storage | Room temperature, protect from light | [9][11] |

Spectroscopic Signature

Spectroscopic analysis provides a definitive fingerprint for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is characterized by a complex multiplet in the aromatic region (typically δ 7.0-7.4 ppm) corresponding to the ten protons of the two phenyl rings. The protons on the nitrogen atom (-NH₂) often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons of the phenoxy groups.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound will exhibit a single resonance, with a chemical shift characteristic of phosphoramidate esters.

-

Infrared (IR) Spectroscopy: The IR spectrum displays key vibrational frequencies that confirm its functional groups. Expect to see strong P=O stretching (around 1240-1270 cm⁻¹), P-O-Ar stretching (around 930-960 cm⁻¹), and N-H stretching bands (around 3165 cm⁻¹)[14][15].

A comprehensive collection of spectra, including NMR, IR, and Mass Spectrometry, is available in public databases for reference[13][16].

Synthesis and Mechanistic Pathways

The formation of the P-N bond is the cornerstone of phosphoramidate synthesis. The most direct and widely employed method involves the reaction of a diphenyl phosphoryl precursor with an amine source.

Primary Synthetic Route: Nucleophilic Substitution

The standard synthesis of this compound and its N-substituted analogues proceeds via the reaction of Diphenyl phosphorochloridate (also known as diphenyl chlorophosphate) with ammonia or a primary/secondary amine[2][17].

This reaction is a classic nucleophilic substitution at the electrophilic phosphorus center. The amine acts as the nucleophile, attacking the phosphorus atom and displacing the chloride, which is a good leaving group. A base, such as triethylamine or 1,4-dimethylpiperazine (DMP), is typically added to the reaction mixture[17]. The causality here is twofold: the base neutralizes the HCl generated during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive. It also drives the equilibrium towards product formation.

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoramidate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The diverse pharmacology and medicinal chemistry of phosphoramidates – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 8. Phosphoramidate derivatives of d4T as inhibitors of HIV: the effect of amino acid variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound CAS#: 2015-56-7 [chemicalbook.com]

- 12. Phosphoramidic acid, diphenyl ester | C12H12NO3P | CID 74836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Diphenyl (benzylamido)phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound(2015-56-7) IR2 spectrum [chemicalbook.com]

- 17. Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates - ProQuest [proquest.com]

An In-depth Technical Guide to the Chemical Properties of Diphenyl Phosphoramidate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Diphenyl phosphoramidate, a key organophosphorus compound, holds a significant position in synthetic and medicinal chemistry. This technical guide provides a comprehensive exploration of its core chemical properties, synthesis, reactivity, and spectral characteristics. By delving into the causality behind experimental choices and providing detailed, field-proven methodologies, this document serves as an essential resource for researchers leveraging this versatile molecule in their work. The content is structured to offer not just a recitation of facts, but a deeper understanding of the principles governing the behavior of this compound, thereby empowering scientists in their research and development endeavors.

Introduction: The Significance of the Phosphoramidate Moiety

Phosphoramidates are a class of organophosphorus compounds distinguished by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1] This P-N linkage imparts unique chemical and physical properties that have been exploited in a wide range of applications, from medicinal chemistry to materials science.[2] this compound, with its two phenoxy groups attached to the phosphorus center, is a foundational member of this class, offering a versatile platform for the synthesis of more complex molecules. Its utility is particularly pronounced in the development of antiviral prodrugs, where the phosphoramidate moiety can enhance cellular uptake and intracellular delivery of therapeutic agents.[1]

This guide will provide an in-depth analysis of the chemical properties of this compound, with a focus on its synthesis, reactivity, and spectroscopic signature.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is crucial for its effective handling, application, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 2015-56-7 | [3] |

| Molecular Formula | C₁₂H₁₂NO₃P | [3] |

| Molecular Weight | 249.21 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 147-149 °C | [4] |

| Boiling Point | 368.2 ± 25.0 °C (Predicted) | [4] |

| Density | 1.290 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | Insoluble | [4] |

| Storage | 2-8°C, protect from light, stored under nitrogen | [4] |

Synthesis of this compound: Pathways and Mechanisms

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

From Diphenyl Phosphorochloridate and Ammonia

A common and direct method for the synthesis of this compound involves the reaction of diphenyl phosphorochloridate with ammonia.[5] Diphenyl phosphorochloridate is a versatile phosphorylating agent used in the synthesis of a variety of organophosphorus compounds.[6]

Caption: Synthesis of this compound from Diphenyl Phosphorochloridate.

Experimental Protocol: Synthesis from Diphenyl Phosphorochloridate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve diphenyl phosphorochloridate (1.0 eq) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent dropwise. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

From Diphenyl Phosphorazidate

An alternative route to phosphoramidates involves the use of diphenyl phosphorazidate (DPPA). DPPA is a versatile reagent in organic synthesis, notably used in peptide synthesis and the modified Curtius reaction.[7] It can react with amines to furnish the corresponding phosphoramidates.[8]

Caption: General Synthesis of N-Substituted Phosphoramidates from DPPA.

The reaction of DPPA with ammonia or primary/secondary amines provides a pathway to a variety of N-substituted phosphoramidates.

Reactivity of this compound

The reactivity of this compound is centered around the P-N bond and the phosphoryl group. Understanding its reactivity is key to its application as a synthetic intermediate.

Hydrolysis

The P-N bond in phosphoramidates is susceptible to hydrolysis, particularly under acidic conditions.[1] The mechanism of acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, which makes the amino group a better leaving group. This is followed by a nucleophilic attack of water on the phosphorus atom.[1] The rate of hydrolysis is influenced by steric and electronic effects of the substituents on the nitrogen atom.[9]

Caption: Proposed Mechanism for Acid-Catalyzed Hydrolysis of this compound.

Under alkaline conditions, the hydrolysis of phosphoramidates can also occur, though the mechanism and rate can differ significantly.[3]

Phosphorylation Agent

This compound can act as a phosphorylating agent for alcohols, although it is generally less reactive than diphenyl phosphorochloridate. The reaction typically requires activation, for instance, through the use of a strong base to deprotonate the alcohol, followed by nucleophilic attack on the phosphorus atom.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[10] this compound exhibits a characteristic chemical shift in its ³¹P NMR spectrum. The exact chemical shift can vary depending on the solvent and concentration.

-

¹H NMR: The proton NMR spectrum of this compound shows signals corresponding to the aromatic protons of the two phenyl groups and the protons of the amino group. The aromatic protons typically appear as a complex multiplet in the region of 7.0-7.5 ppm. The NH₂ protons are often broad and their chemical shift is dependent on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum displays signals for the aromatic carbons of the phenyl rings. The carbons directly attached to the oxygen atoms will show coupling to the phosphorus atom.

A database of NMR spectra for this compound is available for reference.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.[12]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching vibrations (often broad) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600, ~1490 | Aromatic C=C stretching |

| ~1300-1200 | P=O stretching (phosphoryl group) |

| ~1200-1100 | P-O-C stretching (asymmetric) |

| ~1000-900 | P-O-C stretching (symmetric) |

| ~900-700 | P-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 249 is expected. The fragmentation pattern can provide valuable structural information, often involving the loss of phenoxy radicals or other characteristic fragments.[13] The fragmentation pathways can be complex and are influenced by the ionization method used.[14][15]

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in several areas of research and development:

-

Medicinal Chemistry: As a precursor for the synthesis of more complex phosphoramidates, it plays a role in the development of antiviral and anticancer prodrugs.[1][2]

-

Peptide Synthesis: While less common than reagents like DPPA, the phosphoramidate moiety is central to certain coupling strategies.

-

Organic Synthesis: It serves as a versatile building block for the introduction of the phosphorylamino group into organic molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone molecule in the field of organophosphorus chemistry. Its synthesis is well-established, and its reactivity, particularly the susceptibility of the P-N bond to cleavage and its utility as a phosphorylating precursor, has been extensively studied. A comprehensive understanding of its chemical properties, as detailed in this guide, is paramount for its effective application in the synthesis of novel compounds with potential applications in medicine and beyond. The continued exploration of phosphoramidate chemistry promises to yield new discoveries and innovations in the years to come.

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates - ProQuest [proquest.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Diphenyl phosphorochloridate - Enamine [enamine.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(2015-56-7) IR2 [m.chemicalbook.com]

- 13. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Diphenyl Phosphoramidate from Diphenyl Phosphoryl Chloride: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diphenyl phosphoramidate, a crucial intermediate in organic synthesis and medicinal chemistry. The primary focus is on the robust and widely utilized method involving the reaction of diphenyl phosphoryl chloride with an ammonia source. This document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical process parameters essential for achieving high yield and purity. Furthermore, it covers methods for product characterization, essential safety and handling procedures, and troubleshooting common experimental challenges. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the preparation of phosphoramidates.

Introduction: The Significance of the Phosphoramidate Scaffold

The phosphoramidate moiety, characterized by a P-N bond, is a cornerstone in modern medicinal chemistry and organic synthesis. These structures are integral to a variety of biologically active compounds and are often employed as key intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] Their utility stems from their role as stable analogues of phosphate esters, enabling them to function as effective enzyme inhibitors, prodrugs, and ligands for asymmetric catalysis.[1]

This compound, in particular, serves as a versatile building block. The two phenyl groups provide steric bulk and lipophilicity, while the reactive N-H bond offers a handle for further functionalization. The synthesis from diphenyl phosphoryl chloride is a common and efficient route, valued for its reliability and scalability. This guide will illuminate this specific transformation, providing the causal insights behind the experimental choices to ensure reproducible and successful outcomes.

Core Principles: Mechanism of Phosphoramidate Formation

The synthesis of this compound from diphenyl phosphoryl chloride is fundamentally a nucleophilic substitution reaction at the phosphorus center. The phosphorus atom in diphenyl phosphoryl chloride is highly electrophilic due to the electron-withdrawing effects of the two phenoxy groups and the chlorine atom.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The nitrogen atom of a nucleophile, typically ammonia or an amine, uses its lone pair of electrons to attack the electrophilic phosphorus atom. This forms a transient, pentavalent trigonal bipyramidal intermediate.

-

Leaving Group Departure: The intermediate is unstable and collapses. The most facile pathway is the expulsion of the best leaving group, which in this case is the chloride ion (Cl⁻).

-

Deprotonation: The resulting phosphoramidate is protonated. A base, which can be a second equivalent of the amine nucleophile or an added scavenger like triethylamine or 1,4-dimethylpiperazine (DMP), removes a proton from the nitrogen atom to yield the neutral this compound product and an ammonium salt byproduct (e.g., ammonium chloride or triethylammonium chloride).[2]

The use of a non-nucleophilic base is often preferred to prevent competition with the primary amine and to drive the reaction to completion by neutralizing the generated HCl.

Caption: Nucleophilic substitution mechanism for phosphoramidate synthesis.

Experimental Protocol: A Validated Laboratory Procedure

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagents and Materials

Proper preparation and handling of reagents are critical for success. Diphenyl phosphoryl chloride is particularly sensitive to moisture and should be handled under anhydrous conditions.[3]

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| Diphenyl Phosphoryl Chloride | 2524-64-3 | 268.63 | Corrosive, moisture-sensitive liquid[4][5] |

| Ammonia (as solution or gas) | 7664-41-7 | 17.03 | Pungent gas, respiratory irritant[6] |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base, corrosive, flammable liquid |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous solvent, volatile |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution for work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Step-by-Step Synthesis Workflow

This procedure is adapted from established methods for forming P-N bonds.[2][7]

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenyl phosphoryl chloride (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) under a positive pressure of nitrogen.

-

Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

Step 2: Reagent Addition

-

In a separate flask, prepare a solution of triethylamine (1.1 eq) in anhydrous DCM.

-

Slowly add this base solution to the stirred diphenyl phosphoryl chloride solution via the dropping funnel over 20-30 minutes.

-

Concurrently, bubble anhydrous ammonia gas through the reaction mixture at a slow, steady rate, or add a solution of ammonia in an appropriate solvent. The slow addition maintains temperature control.

Step 3: Reaction Monitoring

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

Step 4: Aqueous Work-up

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. The acid wash removes excess amine, while the bicarbonate wash removes any remaining acidic impurities.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

-

The crude product is typically an oil or a solid. Purify it via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Caption: Step-by-step workflow for this compound synthesis.

Critical Parameters and Troubleshooting

The success of this synthesis hinges on careful control of several key parameters. Understanding the causality behind these choices allows for effective troubleshooting.

-

Moisture Control: Diphenyl phosphoryl chloride readily hydrolyzes to diphenyl phosphate, which can complicate purification.[8] All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

-

Temperature Management: The initial reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of the amine and base prevents the formation of pyrophosphates and other side products.

-

Stoichiometry and Base Selection: At least one equivalent of base is required to neutralize the HCl generated. An excess (e.g., 1.1 eq) helps drive the reaction to completion. A non-nucleophilic base like triethylamine is ideal as it will not compete with ammonia in reacting with the starting material.

-

Purification Strategy: The choice between recrystallization and chromatography depends on the nature of the impurities. If the primary impurity is the hydrolyzed starting material (diphenyl phosphate), its acidic nature allows for easy removal during the basic wash in the work-up.

Caption: A logical guide for troubleshooting low product yield.

Product Characterization

Unambiguous characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic methods should be employed.

| Technique | Expected Results for this compound |

| ¹H NMR | Phenyl protons (Ar-H) appear as a multiplet in the range of δ 7.0–7.4 ppm. The N-H protons will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons will be visible in the δ 120-151 ppm region. |

| ³¹P NMR | This is the most diagnostic technique. A single peak is expected, with a characteristic chemical shift for phosphoramidates. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (249.2 g/mol ).[7] |

| FTIR | Characteristic peaks for P=O stretch (around 1270 cm⁻¹), P-O-Aryl stretch (around 960 cm⁻¹), and N-H stretch will be present. |

Note: Spectral data can be compared against reference spectra available in databases like SpectraBase.[9]

Safety and Reagent Handling

Authoritative Grounding: Adherence to strict safety protocols is non-negotiable. All procedures must be preceded by a thorough risk assessment.

-

Diphenyl Phosphoryl Chloride: This reagent is highly corrosive and causes severe skin burns and eye damage.[10] It is also a lachrymator and reacts with moisture to produce HCl gas.[11][12] Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene). Store under inert gas in a cool, dry, and well-ventilated area away from incompatible materials like bases, strong oxidizing agents, and alcohols.[4][12]

-

Ammonia: Concentrated ammonia solutions or gas are corrosive and can cause respiratory irritation or severe burns upon contact.[6] Work in a well-ventilated fume hood is mandatory.

-

Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with appropriate care.

-

Waste Disposal: Quench any unreacted diphenyl phosphoryl chloride carefully with a non-protic solvent followed by slow addition to an alcohol like isopropanol before neutralization and disposal according to institutional guidelines. All solvent waste should be collected in appropriately labeled containers.

Conclusion

The synthesis of this compound from diphenyl phosphoryl chloride is a reliable and fundamental transformation in organic chemistry. By exercising meticulous control over experimental conditions—particularly moisture exclusion and temperature—and adhering to rigorous safety standards, researchers can consistently obtain this valuable intermediate in high yield and purity. The insights and protocols detailed in this guide provide a robust framework for scientists to successfully and safely perform this synthesis, enabling further research and development in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates - ProQuest [proquest.com]

- 3. Diphenyl phosphorochloridate - Enamine [enamine.net]

- 4. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diphenyl chlorophosphate [webbook.nist.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 9. spectrabase.com [spectrabase.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Diphenyl Phosphoramidate: Properties, Synthesis, and Application in Modern Drug Development

This guide provides a comprehensive technical overview of diphenyl phosphoramidate, a key reagent in synthetic organic chemistry and a cornerstone in the development of advanced prodrug technologies. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of this compound, its synthesis and characterization, and its pivotal role in the design of phosphoramidate-based therapeutics, most notably through the ProTide™ approach.

Core Concepts: Understanding this compound

This compound is an organophosphorus compound featuring a central phosphorus atom bonded to two phenoxy groups and an amino group. This structure imparts unique reactivity, making it a valuable phosphorylating agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂NO₃P | [1][2][3] |

| Molecular Weight | 249.21 g/mol | [1][4] |

| CAS Number | 2015-56-7 | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 147-154 °C | [2][5] |

| Solubility | Insoluble in water | [5] |

| IUPAC Name | [amino(phenoxy)phosphoryl]oxybenzene | [1][2] |

Structural Representation

The three-dimensional structure of this compound is fundamental to its reactivity. The phosphorus center is tetrahedral, and the phenoxy groups are electronically withdrawing, which influences the electrophilicity of the phosphorus atom.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Practical Guide

The synthesis of this compound is a well-established process, typically involving the reaction of a phosphorylating agent with an amine. The following protocol outlines a common and efficient method.

Synthesis Protocol

This protocol describes the synthesis of this compound from diphenyl phosphoryl chloride and ammonia.

Materials:

-

Diphenyl phosphoryl chloride

-

Ammonia (aqueous solution or gas)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium sulfate (anhydrous)

-

Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, condenser, filtration apparatus

Procedure:

-

Reaction Setup: In a fume hood, dissolve diphenyl phosphoryl chloride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Ammonolysis: Slowly add a solution of ammonia in diethyl ether (or bubble ammonia gas through the solution) to the stirred solution of diphenyl phosphoryl chloride. The reaction is exothermic, so maintain the temperature below 10 °C. A white precipitate of ammonium chloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.

-

Work-up: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with a small amount of cold diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with cold water to remove any remaining ammonium salts.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

Expert Insight: The slow addition of ammonia and careful temperature control are critical to prevent side reactions and ensure a high yield of the desired product. The use of anhydrous solvents is essential as diphenyl phosphoryl chloride is sensitive to moisture.

Purification

The crude product can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound.[6][7] A typical reversed-phase HPLC method is described below.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Self-Validation: The purity of the sample can be determined by integrating the peak area of the this compound and comparing it to the total area of all peaks in the chromatogram. The retention time should be consistent with a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation of the synthesized compound.[8][9]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl groups and the protons of the amino group. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The NH₂ protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

³¹P NMR: The phosphorus NMR spectrum provides a definitive confirmation of the phosphorus environment.[9] this compound will exhibit a single resonance, and its chemical shift is characteristic of a phosphoramidate.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the phenyl rings.

Application in Drug Development: The ProTide™ Technology

This compound and its derivatives are instrumental in the ProTide™ (prodrug nucleotide) technology, a revolutionary approach to deliver nucleoside monophosphate analogues into cells.[10][11][12]

The Challenge of Phosphorylation

Many antiviral and anticancer nucleoside analogues require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect.[13] The initial phosphorylation step, catalyzed by cellular kinases, is often slow and inefficient, limiting the drug's efficacy.

The ProTide™ Solution

The ProTide™ approach circumvents this rate-limiting step by delivering a pre-formed monophosphate, masked as a phosphoramidate prodrug.[10][11] This prodrug is designed to be lipophilic, allowing it to readily cross cell membranes.

References

- 1. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange | Semantic Scholar [semanticscholar.org]

- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. iris.unito.it [iris.unito.it]

- 7. Phosphoramidate derivatives of d4T as inhibitors of HIV: the effect of amino acid variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 10. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phosphorylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure, Bonding, and Applications of Diphenyl Phosphoramidate

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

Diphenyl phosphoramidate (DPPA) stands as a cornerstone reagent and a pivotal structural motif in modern organic and medicinal chemistry. Its unassuming structure belies a rich and nuanced reactivity profile that has been harnessed for complex synthetic transformations and the design of innovative therapeutics. This guide is crafted for the discerning researcher, offering a deep dive into the fundamental principles that govern the behavior of this versatile molecule. From the intricacies of its electronic structure to its practical application in the laboratory, this document aims to provide a comprehensive and authoritative overview, empowering scientists to leverage the full potential of this compound in their research endeavors.

The Molecular Architecture of this compound

At the heart of this compound's utility lies its distinct molecular structure. The central phosphorus atom is pentavalent and adopts a tetrahedral geometry, a common feature of many organophosphorus compounds. This arrangement is crucial for its reactivity, influencing both steric accessibility and the electronic nature of the bonds it forms.

Covalent Framework and Hybridization

The phosphorus atom in this compound is sp³ hybridized, forming four sigma bonds: one to a doubly bonded oxygen atom, two to phenoxy (-OPh) groups, and one to an amino (-NH₂) group. The phosphoryl group (P=O) is a dominant feature, characterized by its strong, polar double bond composed of one sigma (σ) and one pi (π) bond. This bond significantly influences the molecule's spectroscopic properties and is a key site of reactivity.

Resonance and Electron Delocalization: The Key to Stability and Reactivity

Resonance stabilization plays a critical role in defining the properties of this compound. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized towards the electron-deficient phosphorus atom and into the P=O double bond. This delocalization results in a resonance hybrid with a partial double bond character for the P-N bond and a corresponding decrease in the double bond character of the P=O bond. This electronic interplay strengthens and shortens the P-N bond while slightly elongating and weakening the P=O bond.

Caption: Resonance delocalization in the phosphoramidate core.

Quantitative Bond Analysis

| Bond | Typical Bond Length (Å) | Notes |

| P=O | ~1.457 | Shorter than a P-O single bond, indicating significant double bond character.[1] |

| P-N | ~1.595 | Shorter than a typical P-N single bond due to resonance-induced double bond character.[1] |

| P-O (phenoxy) | ~1.570 | Typical of a P-O single bond in a phosphate ester. |

| Bond Angle | Typical Angle (°) | Notes |

| O=P-N | ~119.5 | The angles around the phosphorus atom deviate from a perfect tetrahedron due to the steric bulk of the substituents and the nature of the double bond. |

| O=P-O (phenoxy) | ~116.0 | |

| N-P-O (phenoxy) | ~105.0 | |

| O(phenoxy)-P-O(phenoxy) | ~98.0 |

Synthesis and Characterization

The most common and direct synthesis of this compound involves the reaction of diphenyl phosphoryl chloride with ammonia. This nucleophilic substitution reaction is efficient and proceeds under relatively mild conditions.

Experimental Protocol: Synthesis of this compound

Reaction: (C₆H₅O)₂P(O)Cl + 2 NH₃ → (C₆H₅O)₂P(O)NH₂ + NH₄Cl

Materials:

-

Diphenyl phosphoryl chloride

-

Anhydrous ammonia (gas or a solution in an anhydrous solvent like dioxane or THF)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and stirring apparatus

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet, dissolve diphenyl phosphoryl chloride (1.0 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Ammonia Addition: Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add a solution of ammonia in an anhydrous solvent dropwise via the dropping funnel. The reaction is exothermic, and a white precipitate of ammonium chloride will form.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by ³¹P NMR spectroscopy.

-

Work-up: Once the reaction is complete, filter the mixture to remove the ammonium chloride precipitate. Wash the filtrate sequentially with cold water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield this compound as a white solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.

-

³¹P NMR Spectroscopy: The ³¹P NMR spectrum shows a characteristic singlet, typically in the range of δ 8-12 ppm, which is indicative of a phosphoramidate environment.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum displays multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the two phenyl rings. A broad singlet, which can vary in chemical shift depending on the solvent and concentration, is observed for the amino (-NH₂) protons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band is typically observed around 1230-1280 cm⁻¹ corresponding to the P=O stretching vibration. The N-H stretching vibrations of the primary amine appear as two bands in the region of 3200-3400 cm⁻¹.

Applications in Drug Development and Organic Synthesis

The unique chemical properties of the phosphoramidate moiety have made it a valuable tool in both medicinal chemistry and broader organic synthesis.

The ProTide Approach: A Revolution in Prodrug Design

A major application of the phosphoramidate motif is in the "ProTide" (prodrugs of nucleotides) technology.[2][3] This strategy is designed to overcome the challenges of delivering charged nucleoside monophosphates into cells. By masking the negative charges of the phosphate group with an amino acid and an aryl group, the resulting phosphoramidate is rendered neutral and can more readily cross the cell membrane.[2][3]

Once inside the cell, the ProTide is enzymatically cleaved to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.[2][4][5] This active triphosphate can then inhibit viral polymerases or have other therapeutic effects. Prominent examples of FDA-approved drugs that utilize the ProTide technology include the antiviral agents Sofosbuvir (for Hepatitis C) and Remdesivir (for COVID-19).[2]

Caption: Generalized activation pathway of a ProTide prodrug.

A Versatile Reagent in Synthetic Chemistry

Beyond its role in prodrugs, this compound and its derivatives are valuable reagents in organic synthesis. For instance, diphenyl phosphorazidate (DPPA), a closely related compound, is widely used in peptide synthesis as a coupling reagent that minimizes racemization.[6] It is also employed in the modified Curtius reaction for the conversion of carboxylic acids to urethanes.[6] These applications highlight the ability of the diphenyl phosphate moiety to act as a good leaving group and to activate carboxylic acids.

Conclusion

This compound is a molecule of profound importance in the chemical sciences. Its structure, a harmonious balance of steric and electronic factors, underpins its diverse reactivity. A comprehensive understanding of its bonding, synthesis, and characterization is essential for any researcher seeking to exploit its potential. From the rational design of life-saving antiviral drugs to its application as a reliable reagent in complex organic syntheses, this compound continues to be a key player in advancing the frontiers of science. This guide has aimed to provide a thorough and practical overview to assist researchers in this endeavor.

References

- 1. Diphenyl (benzylamido)phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Solubility of Diphenyl Phosphoramidate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

Diphenyl phosphoramidate and its derivatives are key intermediates in the synthesis of a wide array of organophosphorus compounds, including flame retardants, catalysts, and, notably, prodrugs in medicinal chemistry. Their efficacy in these applications is intrinsically linked to their behavior in solution, making a thorough understanding of their solubility characteristics in various organic solvents a critical aspect of process development, formulation, and chemical synthesis. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of the solubility of this compound, blending theoretical principles with practical experimental guidance and data analysis. While direct quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from a closely related analogue, diphenyl anilinophosphonate, to provide valuable insights and predictive understanding.

The Molecular Basis of this compound Solubility: A Theoretical Framework

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible. This compound, with its molecular formula C₁₂H₁₂NO₃P, possesses a complex molecular architecture that dictates its solubility behavior.

Key structural features influencing its solubility include:

-

The Phosphoryl Group (P=O): This is a highly polar functional group capable of acting as a strong hydrogen bond acceptor.

-

The Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, contributing to interactions with protic and polar aprotic solvents.

-

The Phenyl Groups (-C₆H₅): These two large, nonpolar aromatic rings contribute significantly to the molecule's hydrophobic character and can engage in π-π stacking interactions.

The balance between the polar phosphoryl and amino groups and the nonpolar phenyl groups results in a molecule with moderate overall polarity. Consequently, its solubility is expected to be favorable in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Predictive Analysis:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with both the P=O and -NH₂ groups of this compound. The alkyl chains of the alcohols can also interact with the phenyl rings via van der Waals forces. Therefore, moderate to good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the -NH₂ group. Solvents like DMF and DMSO are particularly effective at dissolving a wide range of organic compounds due to their high polarity.[1][2] Good solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Toluene, n-Heptane): The phenyl rings of this compound can interact favorably with aromatic solvents like toluene through π-π stacking. However, the polar phosphoryl and amino groups will be poorly solvated, likely leading to lower solubility compared to polar solvents. In aliphatic hydrocarbons like n-heptane, which only exhibit weak van der Waals forces, very poor solubility is expected.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds, and moderate solubility of this compound is anticipated.

The interplay of these factors is visually represented in the following diagram:

References

A Comprehensive Guide to the Stability and Storage of Diphenyl Phosphoramidate for Research and Development Applications

An In-depth Technical Guide

Introduction

Diphenyl phosphoramidate, a key organophosphorus reagent, serves as a cornerstone in modern synthetic chemistry, particularly in the fields of drug discovery and nucleic acid chemistry. Its utility as a phosphorylating agent is well-documented, enabling the synthesis of complex phosphoramidate derivatives, including the innovative ProTide prodrugs which have revolutionized antiviral therapies.[1][2] The efficacy, reproducibility, and safety of synthetic procedures employing this compound are, however, fundamentally dependent on the integrity of the reagent. This guide provides a detailed examination of the factors governing the stability of this compound, outlining its degradation pathways and establishing field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure the validity of experimental outcomes and the safety of laboratory personnel.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its correct handling and application. These characteristics dictate its behavior under various experimental conditions and inform the necessary precautions for storage.

Chemical Structure

The structure of this compound features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an amino group and two phenoxy groups. This arrangement is key to its reactivity as a phosphorylating agent.

Caption: Chemical structure of this compound.

Key Properties Summary

The following table summarizes the essential physical and chemical identifiers for this compound.

| Property | Value | Reference(s) |

| CAS Number | 2015-56-7 | [3][4][5] |

| Molecular Formula | C₁₂H₁₂NO₃P | [4][5] |

| Molecular Weight | 249.20 g/mol | [4] |

| Appearance | White to off-white crystalline solid or powder | [3][5] |

| Melting Point | 145-154 °C | [3][5] |

| Water Solubility | Insoluble | [3] |

| pKa (Predicted) | -2.62 ± 0.70 | [3] |

Chemical Stability and Degradation Pathways

While this compound is stable under optimal conditions, its utility is contingent on preventing degradation.[6] The primary vectors for its decomposition are moisture and, to a lesser extent, light. Understanding these pathways is crucial for maintaining the reagent's purity and reactivity.

Hydrolytic Instability: The Primary Degradation Route

The most significant threat to the stability of this compound is hydrolysis. The phosphorus-nitrogen (P-N) bond is susceptible to cleavage by water. This reaction is the principal reason for the stringent anhydrous storage and handling conditions recommended for this reagent.

Causality: The phosphorus atom is highly electrophilic, making it a target for nucleophilic attack by water. This process leads to the displacement of the amino group and the formation of diphenyl phosphate and ammonia. The presence of acidic or basic contaminants can catalyze this degradation, significantly accelerating the decomposition process.[7][8] This degradation pathway is a known challenge for phosphoramidite chemistry in general, where moisture control is paramount.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphoramidate derivatives of d4T as inhibitors of HIV: the effect of amino acid variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2015-56-7 [m.chemicalbook.com]

- 4. Phosphoramidic acid, diphenyl ester | C12H12NO3P | CID 74836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L07155.14 [thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoramidate hydrolysis catalyzed by human histidine triad nucleotide binding protein 1 (hHint1): a cluster-model DFT computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Introduction: The Structural Elucidation of a Versatile Phosphorus(V) Compound

An In-depth Technical Guide to the Spectral Analysis of Diphenyl Phosphoramidate

This compound, (C₆H₅O)₂P(O)NH₂, is a key organophosphorus compound featuring a central phosphorus atom bonded to two phenoxy groups, a phosphoryl oxygen, and an amino group. Its derivatives are of significant interest in medicinal chemistry and drug development, often serving as prodrugs or bioactive molecules themselves.[1] Accurate and comprehensive structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, grounded in field-proven insights and methodologies.

The structural integrity and purity of such compounds are non-negotiable in research and development. The following sections detail not just the expected spectral data but also the causality behind the experimental choices and the logic of spectral interpretation, providing a self-validating framework for analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei.

Principles and Experimental Causality

For this compound, a multi-nuclear NMR approach is essential.

-

¹H NMR identifies the number and connectivity of protons, primarily distinguishing between the aromatic (phenyl) and amine (NH₂) protons.

-

¹³C NMR maps the carbon skeleton, confirming the presence of the two equivalent phenoxy groups.

-

³¹P NMR , with its high natural abundance and sensitivity, provides a direct and clean window into the phosphorus center's chemical environment, which is highly sensitive to the nature of its substituents.[2][3]

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the sample and engaging in hydrogen bonding with the N-H protons, which slows their exchange rate and often allows them to be observed as a distinct, albeit sometimes broad, signal.[4]

Spectral Data Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum is characterized by two main regions.

-

Aromatic Protons (δ 7.0-7.5 ppm): The ten protons of the two phenyl groups are chemically similar and will appear as a complex multiplet in this region. The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the electron-withdrawing phosphate core.

-

Amine Protons (Variable): The two protons of the primary amine (NH₂) will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this signal can often be found between δ 4.0 and 5.0 ppm.

¹³C NMR Spectrum: Due to the molecule's symmetry, the two phenyl groups are equivalent, resulting in only four signals for the 12 aromatic carbons.

-

C1 (ipso, C-O-P): ~150 ppm. This carbon is directly attached to the oxygen and will show coupling to the phosphorus atom (²JPC).

-

C4 (para): ~125 ppm.

-

C2/C6 (ortho): ~120 ppm. This carbon may also exhibit coupling to phosphorus (³JPC).

-

C3/C5 (meta): ~130 ppm.

³¹P NMR Spectrum: The ³¹P{¹H} (proton-decoupled) NMR spectrum is the simplest and most diagnostic, showing a single sharp resonance.

-

For pentavalent phosphoramidates (P(V)), the chemical shift typically appears in the upfield region relative to the common standard, 85% H₃PO₄.[3] The expected chemical shift for this compound is in the range of δ +3 to +9 ppm .[5][6] This single peak confirms the presence of one unique phosphorus environment and its oxidation state.

Data Summary: NMR

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 7.5 | Multiplet (m) | 10H, Aromatic protons (C₆H₅) |

| Variable (e.g., 4.0-5.0 in DMSO) | Broad Singlet (br s) | 2H, Amine protons (NH₂) | |

| ¹³C | ~150 | Doublet (d) | C-O (ipso), due to ²JPC coupling |

| ~130 | Singlet (s) | C-H (meta) | |

| ~125 | Singlet (s) | C-H (para) | |

| ~120 | Doublet (d) | C-H (ortho), due to ³JPC coupling | |

| ³¹P | +3 to +9 | Singlet (s) | Single phosphorus environment |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

-

-

³¹P NMR Acquisition:

-

Acquire using a proton-decoupled pulse sequence.

-

Reference the spectrum externally to a sealed capillary of 85% H₃PO₄ (δ 0.0 ppm).

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Experimental Causality

The primary utility of IR for this compound is the confirmation of its core functional groups: the phosphoryl (P=O), amine (N-H), and phenyl (C=C, C-H) moieties. The P=O stretch is particularly intense and diagnostic. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible data.[7]

Spectral Data Interpretation

The IR spectrum will be dominated by several key absorption bands.

-

N-H Stretch (3400-3200 cm⁻¹): The primary amine will show two distinct, medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Aromatic Stretch (3100-3000 cm⁻¹): A series of sharp, medium-to-weak bands just above 3000 cm⁻¹.

-

C=C Aromatic Stretch (1600-1450 cm⁻¹): Several sharp, strong-to-medium bands corresponding to the phenyl ring vibrations. Two characteristic peaks are expected around 1590 cm⁻¹ and 1490 cm⁻¹.[8]

-

P=O Stretch (1300-1250 cm⁻¹): A very strong, sharp, and prominent band. This is a hallmark of the phosphoryl group in phosphoramidates.[8]

-

P-O-C Stretch (1000-950 cm⁻¹): A strong band associated with the stretching of the P-O-Aryl linkage.[8]

Data Summary: IR

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Medium | Asymmetric & Symmetric Stretch | N-H (Amine) |

| 3100-3000 | Medium-Weak | Stretch | C-H (Aromatic) |

| 1590, 1490 | Strong-Medium | Stretch | C=C (Aromatic) |

| 1300-1250 | Very Strong | Stretch | P=O (Phosphoryl) |

| 1000-950 | Strong | Stretch | P-O-C (Aryl Phosphate) |

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is automatically generated as an absorbance spectrum after being ratioed against the background.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Principles and Experimental Causality

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable and reproducible manner. This allows for the confirmation of the molecular weight via the molecular ion (M⁺•) and the elucidation of the molecule's structure by piecing together the resulting fragments.[9]

Spectral Data Interpretation

The EI mass spectrum of this compound will show a clear molecular ion peak and a series of fragment ions.

-

Molecular Ion (M⁺•) at m/z 249: This peak corresponds to the intact molecule minus one electron and confirms the molecular weight of 249.2 g/mol .[9]

-

Key Fragments: The fragmentation is driven by the cleavage of the relatively weak P-O and P-N bonds.

-

m/z 156 [M - C₆H₅O]⁺: Loss of a phenoxy radical is a common and favorable fragmentation pathway.

-

m/z 94 [C₆H₅OH]⁺•: A peak corresponding to phenol, often formed through rearrangement.

-

m/z 77 [C₆H₅]⁺: The phenyl cation, resulting from cleavage of a C-O bond.

-

Caption: Proposed EI-MS fragmentation pathway for this compound.

Data Summary: MS

| m/z | Proposed Fragment Ion | Identity |

| 249 | [(C₆H₅O)₂P(O)NH₂]⁺• | Molecular Ion (M⁺•) |

| 156 | [(C₆H₅O)P(O)NH₂]⁺ | [M - C₆H₅O]⁺ |

| 94 | [C₆H₅OH]⁺• | Phenol |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: Use a standard EI source with an electron energy of 70 eV. This energy level is standardized to ensure that fragmentation patterns are consistent and comparable across different instruments.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Record the mass spectrum, which plots ion abundance versus the mass-to-charge ratio (m/z).

Conclusion

The combination of NMR, IR, and MS provides a complete and robust characterization of this compound. ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR elucidate the organic framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and structural backbone. This multi-technique approach, guided by sound experimental design and interpretation, ensures the unequivocal identification and quality assessment of this important chemical entity, fulfilling the rigorous standards required in scientific research and development.

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. spectrabase.com [spectrabase.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Phosphoramidic acid, diphenyl ester [webbook.nist.gov]

The Formation of Diphenyl Phosphoramidates: A Mechanistic and Practical Guide for the Research Scientist

Abstract

For researchers, scientists, and professionals in drug development, the phosphoramidate moiety is a cornerstone of modern medicinal chemistry, integral to pronucleotide (ProTide) technologies and serving as a versatile synthetic handle. Understanding the fundamental mechanisms of its formation is paramount to optimizing reaction conditions, improving yields, and designing novel molecular entities. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of diphenyl phosphoramidates, a common class of these important compounds. We will dissect the prevalent synthetic routes, elucidating the causality behind experimental choices, and provide field-proven protocols to empower laboratory practice.

Introduction: The Significance of the P-N Bond

The phosphorus-nitrogen (P-N) bond in phosphoramidates is more than a simple linkage; it is a key structural feature that imparts unique chemical and biological properties. In the realm of drug development, particularly in antiviral and anticancer therapies, the phosphoramidate group is a critical component of the ProTide approach. This strategy masks the negative charges of a nucleoside monophosphate, facilitating passive diffusion across cell membranes. Once inside the cell, enzymatic cleavage unmasks the active nucleotide, bypassing the often-inefficient initial phosphorylation step that can be a bottleneck for the efficacy of many nucleoside analogs.

Beyond their role in prodrugs, phosphoramidates are valuable intermediates in organic synthesis. The diphenyl phosphoramidate group, in particular, can function as a protecting group for amines or as a precursor for further chemical elaboration. A thorough understanding of its formation is therefore not merely academic but a practical necessity for chemists in the life sciences. This guide will focus on the most common and mechanistically insightful pathways to diphenyl phosphoramidates.

Core Mechanism: Nucleophilic Substitution at the Phosphorus Center

The most direct and widely employed method for synthesizing diphenyl phosphoramidates is the reaction of diphenyl phosphoryl chloride (also known as diphenyl chlorophosphate) with a primary or secondary amine. This reaction is a classic example of nucleophilic substitution at a tetrahedral phosphorus center.

The Sɴ2-like Concerted Mechanism

Kinetic studies of the aminolysis of phosphoryl chlorides suggest that the reaction proceeds primarily through a concerted, Sɴ2-like mechanism.[1] In this pathway, the amine nucleophile attacks the electrophilic phosphorus atom, and the chloride leaving group departs simultaneously, passing through a single pentacoordinate transition state.

Key mechanistic insights reveal the nuanced nature of this transition state:

-

Nucleophilic Attack: The lone pair of the amine's nitrogen atom initiates a nucleophilic attack on the phosphorus center.

-

Transition State Geometry: The reaction can proceed through two main trajectories of attack relative to the leaving group: a "back-side" attack, leading to inversion of configuration at the phosphorus center (if chiral), or a "front-side" attack with retention of configuration. The preferred pathway is influenced by the steric bulk and electronic properties of both the nucleophile and the phosphorus substrate.[2]

-

Bond Formation and Cleavage: In the transition state, there is significant formation of the new P-N bond.[1] This is evidenced by large negative Hammett (ρ) values, indicating a buildup of positive charge on the nitrogen atom of the amine in the transition state, which is stabilized by electron-donating substituents on the nucleophile.

-

Role of Hydrogen Bonding: For primary and secondary amines, hydrogen bonding in the transition state plays a crucial role. This interaction can involve the phosphoryl oxygen or even the departing chloride ion, and it facilitates the deprotonation of the amine nucleophile in the rate-limiting step.[1]

Causality Behind Experimental Choices

-

Choice of Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typically chosen to avoid reaction of the highly electrophilic diphenyl phosphoryl chloride with protic solvents like water or alcohols.

-